2-ethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide
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Overview
Description
2-ethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide is a chemical compound known for its distinct structure and versatile applications in scientific research and industry. Its complex structure, which includes a naphthamide core and a thiadiazole ring, makes it particularly interesting for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions : The synthesis of 2-ethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide involves multiple steps. Typically, the process begins with the formation of the naphthamide core through a condensation reaction between 1-naphthylamine and ethyl chloroformate. The resulting intermediate is then subjected to further reactions to introduce the ethoxy group and the thiadiazole ring. Reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine.
Industrial Production Methods
: On an industrial scale, the production of this compound might involve continuous flow chemistry techniques to ensure efficiency and consistency. Key steps include maintaining optimal temperature and pressure conditions to facilitate each reaction step. The use of automated systems can also help in monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions : The compound undergoes various chemical reactions including oxidation, reduction, and substitution. In oxidation reactions, reagents like potassium permanganate or hydrogen peroxide may be used to introduce additional oxygen atoms into the molecule. Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride to remove oxygen atoms or introduce hydrogen atoms.
Common Reagents and Conditions
: For substitution reactions, reagents like halogenated compounds (e.g., bromoethane) and bases (e.g., sodium hydroxide) are commonly used. Reaction conditions typically involve specific temperatures (ranging from -78°C to 150°C) and solvents that facilitate the desired reaction pathway.
Major Products
: The major products formed from these reactions vary depending on the type of reaction. Oxidation might yield oxidized derivatives with increased oxygen content, while reduction could lead to simpler or more hydrogenated compounds. Substitution reactions generally produce new derivatives with substituted functional groups.
Scientific Research Applications
Chemistry : In chemistry, this compound is used as a precursor for synthesizing more complex molecules
Biology
: In biological research, it can serve as a probe or ligand for studying various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it valuable for investigating cellular processes.
Medicine
: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Its structure allows for binding to specific proteins, potentially inhibiting their activity and treating related diseases.
Industry
: Industrially, the compound can be used in the production of specialty chemicals, dyes, or materials with specific properties. Its versatility and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-ethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide exerts its effects involves binding to specific molecular targets. For instance, in a biological context, it might interact with enzymes or receptors, inhibiting or modifying their activity. This interaction can trigger downstream effects in cellular pathways, influencing processes such as cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Compared to other compounds with similar structures, this compound stands out due to its unique combination of functional groups. The presence of both a thiadiazole ring and a naphthamide core gives it distinct chemical properties and reactivity. Similar compounds might include those with either a naphthamide core or a thiadiazole ring but lacking the specific combination found in this compound. Examples include derivatives of 1-naphthamide or other thiadiazole-containing molecules.
Remember, this is a high-level overview. The actual synthetic routes and applications can be quite detailed and specific based on the context of your research or industrial needs.
Properties
IUPAC Name |
2-ethoxy-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-3-29-20-13-12-16-8-4-5-9-17(16)21(20)22(26)23-14-15-25-19-11-7-6-10-18(19)24(2)30(25,27)28/h4-13H,3,14-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLVFWIDCYMNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3C4=CC=CC=C4N(S3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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